molecular formula C9H18N2O2 B1490277 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098080-47-6

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1490277
CAS RN: 2098080-47-6
M. Wt: 186.25 g/mol
InChI Key: WCRCDCUZOBBWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide, also known as AENPA, is an organic compound with a wide range of applications in synthetic organic chemistry and biochemistry. It is a versatile intermediate in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. AENPA is also used as a building block in the synthesis of biologically active compounds, including drugs and natural products. This compound has been extensively studied for its structure-activity relationships, and has been found to be a useful tool in the development of new drugs and natural products.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyran derivatives are pivotal in synthesizing various heterocyclic compounds due to their reactivity and stability. The compound can serve as a key intermediate in the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions . This approach can lead to the synthesis of complex molecules with potential biological activities.

Pharmaceutical Drug Development

The structural motif of pyran is present in many natural products and pharmaceuticals. The tetrahydro-2H-pyran moiety, in particular, is a strategic intermediate in constructing molecules with anti-inflammatory, anti-malarial, anti-microbial, and anti-tumor properties . The compound can be used to develop new drugs with enhanced efficacy and reduced side effects.

Agricultural Chemicals

Pyran derivatives exhibit herbicidal and insecticidal activities. The subject compound could be explored for its potential use in creating environmentally friendly pesticides that are more selective and less harmful to non-target organisms .

Organic Synthesis Precursors

In synthetic chemistry, pyran derivatives act as organic precursors for various reactions. The compound 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide could be utilized in constructing complex organic molecules, potentially leading to new materials or chemical entities .

Catalysis

The compound may find applications in catalysis, particularly in reactions where pyran derivatives are known to facilitate transformations. Its role could be crucial in developing new catalytic processes that are more efficient and less energy-intensive .

Biochemical Research

Due to the biological relevance of pyran derivatives, the compound could be used in biochemical research to study cellular processes, enzyme mechanisms, and metabolic pathways. It might help in understanding diseases at the molecular level and developing targeted therapies .

Nanotechnology

The compound’s potential in nanotechnology could be explored, especially in the design of novel nanostructures for drug delivery systems, imaging, or sensors. Its unique chemical properties might allow for the creation of functionalized nanoparticles with specific applications .

Material Science

Lastly, the compound could contribute to material science by being part of the synthesis of new polymers or coatings with unique properties such as increased durability, biocompatibility, or environmental resistance .

properties

IUPAC Name

2-amino-N-ethyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRCDCUZOBBWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 4
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 5
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 6
2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.